molecular formula C8H5Cl4NO B1595187 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide CAS No. 23595-42-8

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide

Cat. No. B1595187
CAS RN: 23595-42-8
M. Wt: 272.9 g/mol
InChI Key: GQRWKOPRUXSOBA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide, otherwise known as 2-CPA, is an organic compound belonging to the class of chloroacetamides. It is a colorless, crystalline solid which is soluble in organic solvents and has a boiling point of 274°C. 2-CPA is used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used in the manufacture of dyes, inks, and other products.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Molecular Structure and Crystal Packing : The structural analysis of similar chlorinated acetamides has revealed details about their crystal packing and molecular interactions. For instance, compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exhibit specific orientations between chlorophenyl and thiazole rings, with molecules linked via intermolecular interactions, forming chains in a crystal structure (Saravanan et al., 2016).

Antiviral and Antiapoptotic Effects

  • Therapeutic Efficacy in Viral Infections : Certain acetamide derivatives have shown significant antiviral and antiapoptotic effects in vitro, demonstrating therapeutic potential in the treatment of diseases like Japanese encephalitis. This suggests the compound's role in decreasing viral load and increasing survival rates in infected models (Ghosh et al., 2008).

Quantum Chemical Calculations and Spectroscopy

  • Molecular Properties Analysis : Quantum chemical calculations and vibrational spectroscopy have been applied to chlorinated acetamides to determine their molecular structural parameters, thermodynamic properties, and vibrational frequencies. These studies offer insights into the compound's reactivity towards electrophilic and nucleophilic attacks, potentially guiding their applications in various fields (Choudhary et al., 2014).

Environmental Applications and Studies

  • Adsorption Studies for Environmental Remediation : Research on related chlorophenoxy acids has explored their adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate, which could have implications for the removal of such compounds from aqueous solutions, indicating potential environmental remediation applications (Khan & Akhtar, 2011).

Optical and Nonlinear Properties

  • Optical and Photovoltaic Efficiency : Studies on benzothiazolinone acetamide analogs, which share structural similarities with 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide, have shown promising results in terms of light harvesting efficiency and potential use in photovoltaic cells. These compounds' optical properties and efficiency in converting light to energy highlight their potential in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-(2,4,5-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl4NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWKOPRUXSOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178245
Record name Acetanilide, 2,2',4',5'-tetrachloro-
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Molecular Weight

272.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,4,5-trichlorophenyl)acetamide

CAS RN

23595-42-8
Record name 2,2',4',5'-Tetrachloroacetanilide
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Record name 23595-42-8
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Record name Acetanilide, 2,2',4',5'-tetrachloro-
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Record name 23595-42-8
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Record name 2,2',4',5'-TETRACHLOROACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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